

# physical and chemical properties of 2,6-Dichloro-3-pyridylamine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2,6-Dichloro-3-pyridylamine

Cat. No.: B189475

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## An In-depth Technical Guide to 2,6-Dichloro-3-pyridylamine

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**2,6-Dichloro-3-pyridylamine**, with the CAS number 62476-56-6, is a halogenated pyridine derivative.[1][2][3][4][5] Structurally, it features a pyridine ring substituted with two chlorine atoms at the 2 and 6 positions and an amino group at the 3 position.[5] This substitution pattern imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[5] Its utility is particularly noted in medicinal chemistry as a scaffold for developing novel therapeutic agents. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and analysis, and its applications in research and drug development.

### Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of **2,6-Dichloro-3-pyridylamine** are summarized below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

Property	Value	Reference
Molecular Formula	C <sub>5</sub> H <sub>4</sub> Cl <sub>2</sub> N <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	163.00 g/mol	<a href="#">[1]</a> <a href="#">[3]</a>
CAS Number	62476-56-6	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Appearance	White to yellow to brown crystals or powder	<a href="#">[2]</a> <a href="#">[3]</a>
Melting Point	117-126 °C	<a href="#">[2]</a>
Boiling Point	268.76°C (rough estimate)	<a href="#">[3]</a>
Density	1.5462 g/cm <sup>3</sup> (rough estimate)	<a href="#">[3]</a>
pKa	-0.01 ± 0.10 (Predicted)	<a href="#">[3]</a>
Solubility	Soluble in Methanol	<a href="#">[3]</a>
InChI Key	MJVZSRZTBDMYLX-UHFFFAOYSA-N	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>

## Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of **2,6-Dichloro-3-pyridylamine**.

Technique	Data Highlights	Reference
<sup>1</sup> H NMR	(400 MHz, DMSO-d <sub>6</sub> ) δ ppm: 7.14-7.20 (2H, m), 5.78 (2H, s)	<a href="#">[3]</a>
<sup>13</sup> C NMR	Data available through spectral databases.	<a href="#">[1]</a>
IR Spectroscopy	KBr Wafer and ATR-IR spectra are available.	<a href="#">[1]</a>
Mass Spectrometry	GC-MS data is available.	<a href="#">[1]</a>

## Experimental Protocols

### Synthesis of 2,6-Dichloro-3-pyridylamine

A common and efficient method for the synthesis of **2,6-Dichloro-3-pyridylamine** is through the reduction of its nitro precursor, 2,6-dichloro-3-nitropyridine.[3]

Reaction: Reduction of 2,6-dichloro-3-nitropyridine.

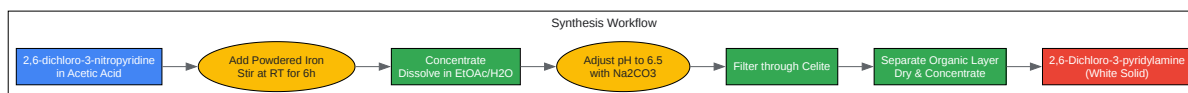
Reagents and Equipment:

- 2,6-dichloro-3-nitropyridine (starting material)[3]
- Powdered iron[3]
- Acetic acid (solvent)[3]
- Ethyl acetate (for extraction)[3]
- Water[3]
- Sodium carbonate[3]
- Anhydrous sodium sulfate[3]
- Diatomaceous earth (Celite)[3]
- Reaction vessel
- Stirrer
- Filtration apparatus
- Rotary evaporator

Procedure:

- Dissolve 2,6-dichloro-3-nitropyridine (100 g, 0.518 mol) in acetic acid (1 L) in a suitable reaction vessel.[3]

- To this solution, add powdered iron (86.49 g, 1.555 mol) in portions while stirring.[3]
- Continue stirring the reaction mixture at room temperature for 6 hours.[3]
- Monitor the reaction's progress using thin-layer chromatography (TLC) with a mobile phase of petroleum ether/ethyl acetate (8:2) to confirm the disappearance of the starting material.  
[3]
- Upon completion, concentrate the reaction mixture under high vacuum to remove the acetic acid.[3]
- Dissolve the crude product in a mixture of water (1 L) and ethyl acetate (2 L).[3]
- Adjust the pH of the aqueous layer to 6.5 by adding sodium carbonate powder under stirring.  
[3]
- Filter the mixture through a pad of diatomaceous earth (Celite).[3]
- Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to yield 2,6-dichloro-3-aminopyridine as a white solid (80 g, 95% yield).[3]



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Caption: Workflow for the synthesis of **2,6-Dichloro-3-pyridylamine**.

## Purification

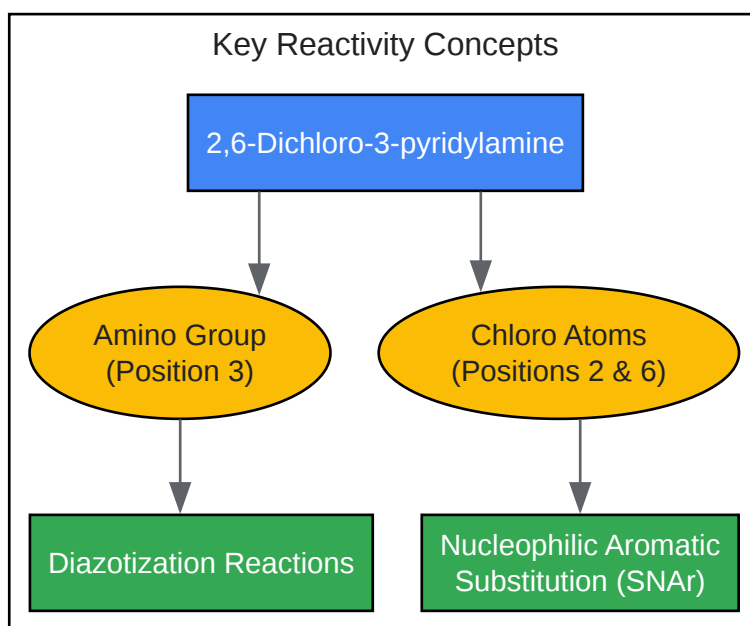
For obtaining high-purity **2,6-Dichloro-3-pyridylamine**, recrystallization is a suitable method.

Procedure: Recrystallise the crude product from water.[3]

## Reactivity and Stability

**Stability:** **2,6-Dichloro-3-pyridylamine** should be stored in a dark place, sealed in a dry environment at room temperature.[3] For long-term storage as a biochemical reagent, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[6]

**Reactivity:** The chemical reactivity of **2,6-Dichloro-3-pyridylamine** is influenced by the amino group and the two chlorine atoms on the pyridine ring. The amino group can undergo typical reactions such as diazotization, while the chloro substituents can be displaced through nucleophilic aromatic substitution, although this is less favorable than in its nitro-precursor. The regioselectivity of such reactions is a key consideration in synthetic design.



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Caption: Reactivity of **2,6-Dichloro-3-pyridylamine** functional groups.

## Applications in Research and Drug Development

**2,6-Dichloro-3-pyridylamine** serves as a key building block in the synthesis of more complex molecules with potential biological activity. Pyridine and its derivatives are prevalent scaffolds in many FDA-approved drugs, highlighting their importance in medicinal chemistry.[7] The specific

structural motifs of **2,6-Dichloro-3-pyridylamine** make it a useful starting material for creating libraries of compounds for screening in drug discovery programs. It is classified as a biochemical reagent that can be used as a biological material or organic compound for life science-related research.[3][6]

## Safety and Handling

Hazard Identification: **2,6-Dichloro-3-pyridylamine** is classified as toxic if swallowed, may cause an allergic skin reaction, and causes serious eye damage.[1]

- Acute toxicity, oral: Danger (H301)[1]
- Sensitization, Skin: Warning (H317)[1]
- Serious eye damage/eye irritation: Danger (H318)[1]

Handling Precautions:

- Handle in a well-ventilated place.
- Wear suitable protective clothing, including gloves and eye/face protection.
- Avoid contact with skin and eyes.
- In case of fire, use water spray, dry chemical, carbon dioxide, or chemical foam to extinguish.  
[8]

Incompatibilities: Avoid contact with oxidizing agents, acids, and acid chlorides.[8]

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)